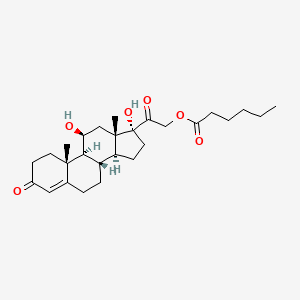
Hydrocortisone caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone caproate is the 21-O-hexanoyl derivative of hydrocortisone. It is a cortisol ester, a glucocorticoid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a hexanoate ester, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a cortisol. It derives from a hydride of a pregnane.
Applications De Recherche Scientifique
Ophthalmological Applications
Hydrocortisone has been investigated for its penetration into the human aqueous humor when used as eye drops, which is relevant for managing several ocular conditions. A study by Cagini et al. (2021) found that higher concentrations of hydrocortisone eye drops resulted in significantly higher levels in the anterior chamber, which is important for ophthalmologists to consider in treatment.
Septic Shock Treatment
Hydrocortisone has been used in septic shock treatment, although studies like that by Sprung et al. (2008) have shown mixed results. In their randomized, double-blind, placebo-controlled trial, no significant difference in mortality was found between patients treated with hydrocortisone and those who received a placebo.
Cardiovascular Protection
In cardiovascular contexts, hydrocortisone has been shown to protect the endothelial glycocalyx, which sustains the vascular barrier and reduces interstitial edema. A study by Chappell et al. (2007) demonstrated that hydrocortisone reduces postischemic oxidative stress and perfusion pressure, indicating a protective role in cardiovascular conditions.
Treatment in Acute Experimental Pancreatitis
Gloor et al. (2001) investigated the effects of hydrocortisone in acute pancreatitis, finding that it effectively suppressed arachidonic acid breakdown products and significantly reduced mortality in severe cases. This research, detailed in their study, highlights hydrocortisone's potential in treating systemic inflammatory responses.
Potential for PTSD Treatment
Hydrocortisone has been explored for its potential in altering the trajectory of PTSD when administered immediately after trauma. Zohar et al. (2011) found that high-dose hydrocortisone may reduce symptoms of acute stress and the risk of developing PTSD, suggesting a potential early intervention strategy.
Bronchopulmonary Dysplasia Prevention
In neonatology, hydrocortisone has been assessed for its effectiveness in preventing or treating bronchopulmonary dysplasia in preterm infants. Doyle et al. (2010) concluded that the drug, in the doses used in their study, showed few beneficial or harmful effects and could not be recommended for prevention of this condition.
Metabonomic Study in Animal Models
Chen et al. (2005) conducted a metabonomic study on the biochemical modification induced by hydrocortisone in animal models, simulating 'kidney deficiency syndromes' relevant to metabolic syndrome. Their findings, detailed in this publication, suggest the potential of hydrocortisone in early diagnosis of metabolic conditions.
Glucose Homeostasis in Muscle Repair
In a study by Chen et al. (2015), hydrocortisone's effects on glucose transporter type 4 (GLUT4) in rat skeletal muscles were explored, demonstrating its role in glucose homeostasis and muscle repair, particularly in the context of low back pain treatment.
Pharmacokinetics in Community-Acquired Pneumonia
Vincze et al. (2022) assessed the pharmacokinetics of hydrocortisone in critically ill adults with community-acquired pneumonia, as detailed in their study. This research contributes to understanding the drug's behavior in severe infectious conditions.
Propriétés
Numéro CAS |
3593-96-2 |
|---|---|
Nom du produit |
Hydrocortisone caproate |
Formule moléculaire |
C27H40O6 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
Clé InChI |
XZSVYVIYKBHVMV-FOMYWIRZSA-N |
SMILES isomérique |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
SMILES canonique |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Autres numéros CAS |
3593-96-2 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



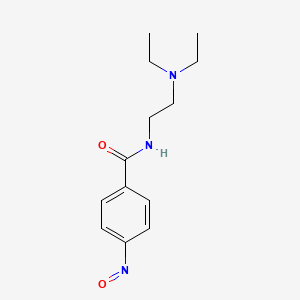
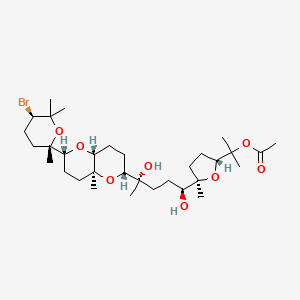
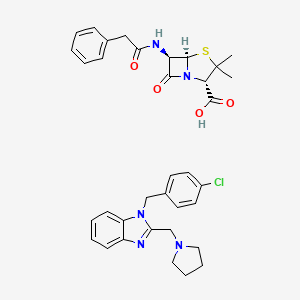
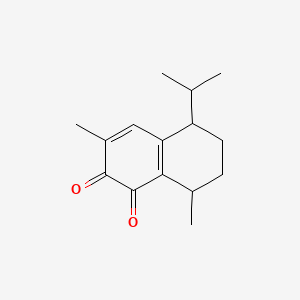

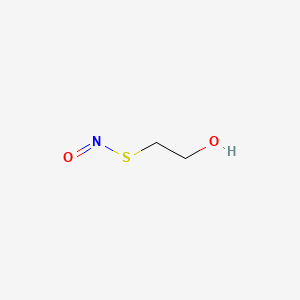
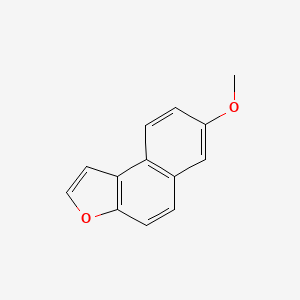
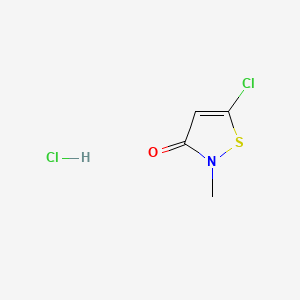



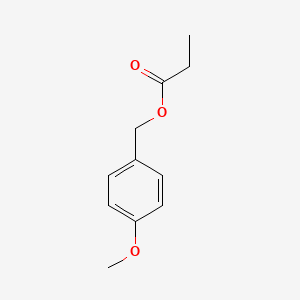

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)